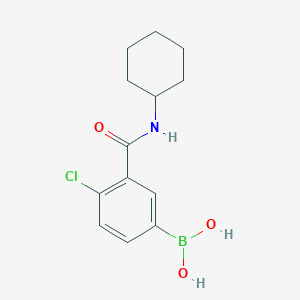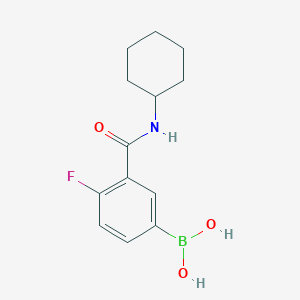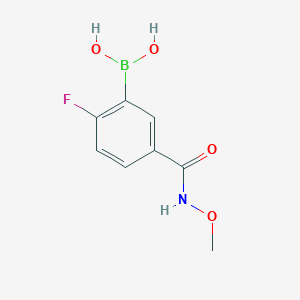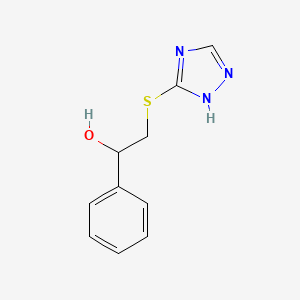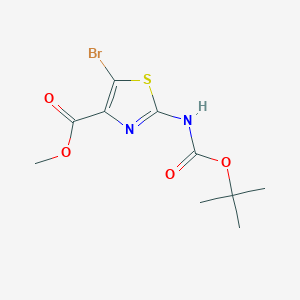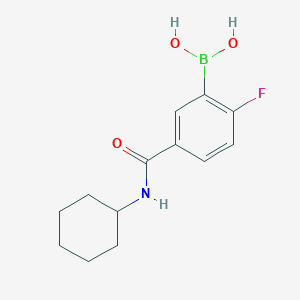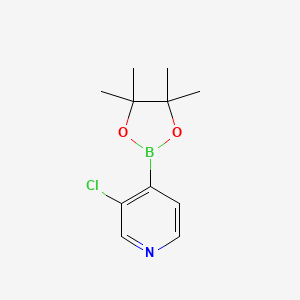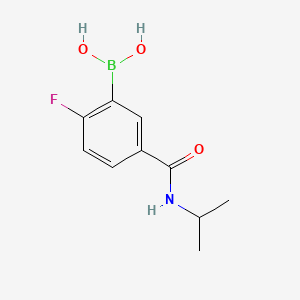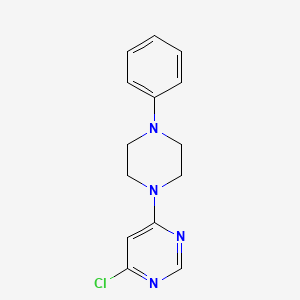
Férulate de pipérazine
Vue d'ensemble
Description
Ferulic acid is a ferulic acid consisting of trans-cinnamic acid bearing methoxy and hydroxy substituents at positions 3 and 4 respectively on the phenyl ring. It has a role as an antioxidant, a MALDI matrix material, a plant metabolite, an anti-inflammatory agent, an apoptosis inhibitor and a cardioprotective agent. It is a conjugate acid of a ferulate.
Ferulic acid is a natural product found in Salvia rosmarinus, Camellia reticulata, and other organisms with data available.
Ferulic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
See also: Angelica sinensis root (part of).
Applications De Recherche Scientifique
Effets antifibrotiques
Le PF a été remarqué pour ses effets antifibrotiques . Il a été démontré qu'il inhibait l'expression de la fibronectine et du collagène 4A1, protéines associées à la fibrose . Cela pourrait rendre le PF utile dans le traitement des maladies caractérisées par la fibrose .
Effets antiplaquettaires
En plus de ses effets antifibrotiques, le PF a également des effets antiplaquettaires . Cela pourrait potentiellement le rendre utile dans les conditions où l'agrégation plaquettaire est un problème .
Traitement de la néphropathie diabétique
Le PF aurait des effets protecteurs contre la progression de la néphropathie diabétique (ND). Il a été constaté qu'il inhibait la production de cytokines inflammatoires induite par une forte concentration de glucose et l'activation du NF‑κB dans les cellules mésangiales . Cela suggère que le PF pourrait potentiellement être utilisé dans le traitement de la ND .
Traitement des lésions des cellules mésangiales induites par une forte concentration de glucose
Le PF s'est avéré atténuer les lésions des cellules mésangiales induites par une forte concentration de glucose . Il a été démontré qu'il augmentait la viabilité cellulaire et le potentiel de la membrane mitochondriale, et qu'il diminuait la libération de la déshydrogénase lactique . Cela suggère que le PF pourrait potentiellement être utilisé dans le traitement des affections caractérisées par des lésions des cellules mésangiales induites par une forte concentration de glucose .
Régulation des lésions de la barrière endothéliale
Le PF s'est avéré prévenir les lésions de la barrière de filtration induites par une forte concentration de glucose en régulant les niveaux d'expression de l'héparanase‑1 (Hpa‑1), ZO‑1 et occludine‑1 via la protéine kinase activée par l'AMP (AMPK) . Cela suggère que le PF pourrait potentiellement être utilisé dans le traitement des affections caractérisées par des lésions de la barrière endothéliale .
Mécanisme D'action
Target of Action
Piperazine Ferulate primarily targets the Transforming Growth Factor Beta 1 (TGF-β1) , Hypoxia-Inducible Factor 1 Alpha (HIF-1α) , and Hypoxia-Inducible Factor 2 Alpha (HIF-2α) . These targets play a crucial role in the regulation of fibrosis and anemia, which are common complications in chronic kidney disease .
Mode of Action
Piperazine Ferulate interacts with its targets by inhibiting TGF-β1 and stimulating the production of HIF-1α and HIF-2α . This results in the downregulation of Alpha-Smooth Muscle Actin (α-SMA) and upregulation of Erythropoietin (EPO) .
Biochemical Pathways
The compound affects the TGF-β1 and HIF-1α/HIF-2α/EPO pathways . The inhibition of TGF-β1 helps reduce fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins . On the other hand, the stimulation of HIF-1α and HIF-2α promotes the production of EPO, which is beneficial in managing anemia, a common complication in chronic kidney disease .
Pharmacokinetics
The compound has been shown to reduce serum creatinine (scr), blood urea nitrogen (bun), and 24-hour urinary protein (up) levels , indicating its effective absorption and distribution in the body.
Action Environment
The action, efficacy, and stability of Piperazine Ferulate can be influenced by various environmental factors. It’s worth noting that Piperazine Ferulate has been widely used in clinical practice for cardiovascular and kidney diseases in China , suggesting that it may be well-tolerated across different populations and environments.
Analyse Biochimique
Biochemical Properties
Piperazine Ferulate plays a significant role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. It has been observed to interact with angiotensin receptor blockers, enhancing their renoprotective effects in diabetic nephropathy patients . The compound also exhibits anti-hypertensive effects and reduces IgA-mediated nephropathy . These interactions are crucial for its therapeutic effects, particularly in cardiovascular and kidney diseases.
Cellular Effects
Piperazine Ferulate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to prevent high-glucose-induced filtration barrier damage in kidney cells . Additionally, Piperazine Ferulate attenuates high glucose-induced mesangial cell proliferation, which is a key factor in the progression of diabetic nephropathy . These effects highlight its potential in managing conditions related to high glucose levels and kidney function.
Molecular Mechanism
At the molecular level, Piperazine Ferulate exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to reduce the serum level of creatinine and fibrinogen, indicating its role in modulating enzyme activity . Furthermore, Piperazine Ferulate influences gene expression, contributing to its therapeutic effects in various diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Piperazine Ferulate change over time. The compound’s stability and degradation are crucial factors in its long-term efficacy. Studies have shown that Piperazine Ferulate maintains its renoprotective effects over extended periods, particularly when combined with angiotensin receptor blockers
Dosage Effects in Animal Models
The effects of Piperazine Ferulate vary with different dosages in animal models. At therapeutic doses, it has shown significant benefits in reducing proteinuria and serum creatinine levels in diabetic nephropathy patients . High doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
Piperazine Ferulate is involved in several metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. It has been shown to reduce β2-microglobulin levels, indicating its role in modulating metabolic processes . These interactions are essential for its therapeutic effects, particularly in managing kidney diseases.
Propriétés
IUPAC Name |
(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEBMYQBYZTDHS-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Record name | ferulic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Ferulic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24276-84-4 (mono-hydrochloride salt) | |
| Record name | Ferulic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70892035 | |
| Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70892035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
cis-Form is a yellow liquid; trans-Form is a solid; [Merck Index] trans-Isomer: Tan powder; [Alfa Aesar MSDS], Tan powder; [Alfa Aesar MSDS], Solid | |
| Record name | Ferulic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13865 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | trans-Ferulic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18120 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Ferulic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000954 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
0.00000269 [mmHg] | |
| Record name | Ferulic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13865 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
537-98-4, 1135-24-6, 97274-61-8 | |
| Record name | trans-Ferulic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=537-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-Ferulic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferulic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid homopolymer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097274618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferulic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07767 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ferulic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51986 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ferulic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2821 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70892035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-3-methoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.173 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-4'-hydroxy-3'-methoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.892 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERULIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AVM951ZWST | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FERULIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7663 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ferulic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000954 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
168 - 171 °C | |
| Record name | Ferulic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000954 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary mechanisms of action attributed to Piperazine Ferulate's therapeutic effects?
A1: Research suggests that Piperazine Ferulate exerts its effects through multiple mechanisms:
- Antioxidant activity: Piperazine Ferulate, like its parent compound ferulic acid, exhibits antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases. [, , , ]
- Anti-inflammatory effects: Studies indicate that Piperazine Ferulate can modulate inflammatory responses. It has been shown to reduce the expression of inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), which play roles in inflammation and disease progression. [, ]
- Regulation of signaling pathways: Research suggests that Piperazine Ferulate can influence cellular signaling pathways involved in cell growth, inflammation, and fibrosis. For example, it has been shown to modulate the transforming growth factor-β1 (TGF-β1) pathway, which is implicated in fibrosis and kidney damage. [, , , ]
- Protection of endothelial function: Piperazine Ferulate has demonstrated potential in protecting blood vessels by improving endothelial function. Studies suggest it can enhance nitric oxide (NO) production, a molecule crucial for blood vessel dilation and healthy blood flow. [, ]
Q2: How does Piperazine Ferulate interact with the renin-angiotensin system, particularly concerning Angiotensin II?
A2: Research shows that Piperazine Ferulate can impact the renin-angiotensin system, a hormonal system regulating blood pressure and fluid balance. Studies indicate that Piperazine Ferulate can reduce Angiotensin II levels. [, ] Angiotensin II is a potent vasoconstrictor, meaning it narrows blood vessels, leading to increased blood pressure and potentially contributing to kidney damage. By reducing Angiotensin II, Piperazine Ferulate might contribute to its blood pressure-lowering and kidney-protective effects.
Q3: What analytical techniques are commonly employed to determine the presence and quantity of Piperazine Ferulate in biological samples?
A3: High-performance liquid chromatography (HPLC) is a widely used technique for determining Piperazine Ferulate concentrations in biological samples, such as plasma and urine. [, , ] This method offers high sensitivity and selectivity, allowing for accurate quantification of the compound even at low concentrations. Researchers have developed and validated HPLC methods to ensure the accuracy, precision, and reliability of their measurements. [, ] These analytical methods are crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and potentially for monitoring drug levels in clinical settings.
Q4: What do preclinical studies suggest about the safety profile of Piperazine Ferulate?
A4: Preclinical studies, mainly conducted in animal models, provide preliminary insights into the safety profile of Piperazine Ferulate. While generally well-tolerated in these studies, more research is necessary to determine its long-term safety profile in humans. [, , , ] Further research, including comprehensive toxicology studies, is essential to establish the safety and potential risks associated with Piperazine Ferulate use in humans.
Q5: What are some potential future research directions for Piperazine Ferulate?
A5: Research on Piperazine Ferulate is ongoing, and several promising avenues for future investigation exist:
- Clinical trials for specific conditions: While some clinical studies have been conducted, larger, well-designed clinical trials are needed to evaluate the efficacy and safety of Piperazine Ferulate for specific diseases, such as diabetic nephropathy and other kidney diseases. [, , ]
- Exploring combination therapies: Investigating the potential synergistic effects of Piperazine Ferulate in combination with other drugs for enhanced therapeutic outcomes could be beneficial. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[4-(trifluoromethyl)piperidin-1-yl]propanoate hydrochloride](/img/structure/B1461886.png)
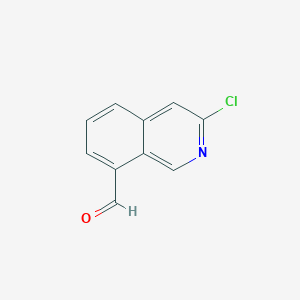
![5-Iodo-2,3-dihydro-[1,4]dioxino-[2,3-c]pyridine-8-carbaldehyde](/img/structure/B1461891.png)
